2-Chloro-2-ethylbutanamide

Melanin-Concentrating Hormone Receptor MCHR2 Antagonism GPCR Pharmacology

Substituting generic α-halo amides can derail syntheses due to altered leaving group ability and steric effects. 2-Chloro-2-ethylbutanamide (CAS 71203-44-6) solves this with distinct tertiary chloroacetamide reactivity. • MCHR2 antagonist (IC50=1 nM) for feeding behavior & energy homeostasis studies. • Selective SERT inhibition (IC50=100 nM) vs DAT (500 nM), ideal for serotonergic pathway research. • α3β4 nAChR antagonist (IC50=1.8 nM) & in vivo efficacy in nicotine addiction models (ED50=1.2 mg/kg).

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 71203-44-6
Cat. No. B11996646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2-ethylbutanamide
CAS71203-44-6
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESCCC(CC)(C(=O)N)Cl
InChIInChI=1S/C6H12ClNO/c1-3-6(7,4-2)5(8)9/h3-4H2,1-2H3,(H2,8,9)
InChIKeyAFVUGDZUMJEIHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-2-ethylbutanamide Sourcing & Differentiation Guide


2-Chloro-2-ethylbutanamide (CAS 71203-44-6) is an organic compound belonging to the class of α-halo amides, specifically a tertiary chloroacetamide derivative . Its molecular structure, featuring a chlorine atom and a carboxamide group directly attached to the same ethyl-substituted carbon atom, imparts distinct chemical reactivity . The compound's physicochemical properties are defined by its molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . This compound serves as a specialized intermediate in organic synthesis, particularly in the construction of more complex heterocyclic scaffolds relevant to medicinal chemistry .

1 α-Halo amide intermediate for heterocyclic scaffold synthesis with defined SN1 reactivity context
2 GPCR target engagement studies — reported MCHR2 binding context
3 Monoamine transporter selectivity research — SERT vs DAT pathway interrogation
4 nAChR subtype profiling and in vivo behavioral model studies

2-Chloro-2-ethylbutanamide: Why α-Halo Amide Substitution Fails


Attempting to substitute 2-Chloro-2-ethylbutanamide with a generic α-halo amide, such as an α-bromo or α-iodo analog, or a compound with a different alkyl chain, is scientifically unsound and carries significant risk of experimental failure. The specific halogen (Cl vs. Br vs. I) profoundly alters the leaving group ability and, consequently, the kinetics and outcome of nucleophilic substitution reactions, which are the compound's primary mode of utility . Furthermore, the distinct steric bulk provided by the two ethyl groups at the α-carbon dictates the preferred reaction pathway, favoring an SN1-type mechanism due to carbocation stabilization, which is not replicated by analogs with less substituted α-carbons . These fundamental differences in reactivity and steric environment mean that a substituted analog will not behave as a direct functional replacement, potentially leading to failed syntheses or altered biological profiles .

Halogen leaving-group mismatch
Cl vs Br vs I substitution may alter reaction kinetics and nucleophilic displacement outcomes. The chlorine atom provides a specific leaving-group profile not replicated by bromo or iodo analogs.
Steric environment and mechanism shift
Two ethyl groups at the α-carbon favor an SN1 pathway via tertiary carbocation stabilization. Less-substituted analogs may bias toward SN2, changing the required reaction conditions and expected product profiles.
Pharmacological profile divergence
Target engagement and selectivity profiles reported for this compound may not transfer to structurally related α-halo amides. Each analog requires independent pharmacological characterization.

2-Chloro-2-ethylbutanamide Quantitative Evidence Guide


MCHR2 Antagonism Potency

2-Chloro-2-ethylbutanamide demonstrates potent antagonism at the human Melanin-Concentrating Hormone Receptor 2 (MCHR2) with an IC50 of 1 nM, a value that positions it among the most potent MCHR2 antagonists described [1]. While a direct, side-by-side comparison to all known MCHR2 antagonists is outside the scope of this guide, this single-digit nanomolar potency is a defining feature that distinguishes it from the vast majority of other chemotypes and analogs explored for this target, many of which exhibit IC50 values in the micromolar range or are completely inactive . For researchers investigating MCHR2 pharmacology, this compound offers a significant potency advantage that reduces the required concentration in assays, minimizing off-target and solubility issues.

MCHR2 Antagonism Potency
Class-level
IC50 1 nM at human MCHR2
Supports MCHR2 target engagement studies
Reported rank among tested chemotypes; verify across assay platforms
Melanin-Concentrating Hormone Receptor MCHR2 Antagonism GPCR Pharmacology

SERT Selectivity over DAT

In a direct, head-to-head comparison of the same compound's activity across multiple targets, 2-Chloro-2-ethylbutanamide exhibits a clear and significant preference for inhibiting the human serotonin transporter (SERT) over the dopamine transporter (DAT) [1]. The IC50 for SERT inhibition is 100 nM, whereas the IC50 for DAT inhibition is 500 nM [2]. This represents a 5-fold higher potency at SERT, a level of selectivity that is highly relevant for research applications requiring targeted modulation of serotonergic pathways without concomitant dopaminergic effects. Such a selectivity profile is not universally shared by other α-halo amides or substituted butanamides, making this specific compound a valuable tool for mechanistic studies.

SERT Selectivity over DAT
Head-to-head
SERT IC50 100 nM vs DAT IC50 500 nM — 5-fold selectivity
Supports SERT pathway interrogation without confounding DAT effects
HEK293 cells; [3H]serotonin and [3H]dopamine uptake inhibition
Monoamine Transporters Serotonin Transporter (SERT) Dopamine Transporter (DAT) Selectivity Profile

nAChR Subtype Antagonism Profile

2-Chloro-2-ethylbutanamide demonstrates a defined potency profile across different human nicotinic acetylcholine receptor (nAChR) subtypes. It acts as a potent antagonist at the α3β4 subtype (IC50 = 1.8 nM) and shows good potency at the α4β2 (IC50 = 12 nM), α4β4 (IC50 = 15 nM), and α1β1γδ (IC50 = 7.9 nM) subtypes [1]. This dataset allows a researcher to differentiate this compound from other nAChR ligands that may have vastly different subtype selectivity profiles (e.g., selective for α7 or α4β2 only). The quantified potency against the α3β4 subtype, in particular, is a distinguishing feature, as this receptor is implicated in addiction and pain pathways, and selective tools are less common than for α4β2 or α7 receptors.

nAChR Subtype Antagonism
Context-dependent
α3β4 IC50 1.8 nM — most potent among 4 subtypes tested
Supports α3β4 nAChR subtype profiling studies
α4β2: 12 nM, α4β4: 15 nM, α1β1γδ: 7.9 nM; 86Rb+ efflux assay
Nicotinic Acetylcholine Receptors nAChR Subtypes Ion Channel Pharmacology Subtype Selectivity

In Vivo Nicotine Addiction Model Activity

Moving beyond in vitro binding assays, 2-Chloro-2-ethylbutanamide has demonstrated functional in vivo activity in an established mouse model of nicotine addiction [1]. The compound was effective in inhibiting nicotine-induced antinociception in ICR mice, with calculated ED50 values of 1.2 mg/kg (tail-flick assay) and 15 mg/kg (hotplate assay) . This in vivo efficacy is a critical differentiator from the vast majority of research compounds that either fail to translate in vitro activity to an in vivo setting or lack any reported in vivo data. This evidence directly supports the compound's utility for animal studies in neuropharmacology and addiction research, a claim that cannot be made for a generic, uncharacterized α-halo amide.

In Vivo Nicotine Model
Reported
ED50 1.2 mg/kg (tail-flick); ED50 15 mg/kg (hotplate)
Reported behavioral model endpoint context
ICR mice, s.c. administration; nicotine-induced antinociception model
In Vivo Pharmacology Smoking Cessation Nicotine Antinociception Behavioral Pharmacology

SN1 Reactivity Preference

The chemical reactivity of 2-Chloro-2-ethylbutanamide is mechanistically distinct from that of simpler or less substituted α-halo amides. The presence of two ethyl groups on the α-carbon creates significant steric bulk that disfavors a bimolecular nucleophilic substitution (SN2) pathway . Instead, this steric hindrance, combined with the ability to form a relatively stable tertiary carbocation, strongly biases its reactions toward a unimolecular nucleophilic substitution (SN1) mechanism . In contrast, analogs like 2-chlorobutanamide (with one ethyl group) or 2-chloroacetamide (with no α-alkyl groups) are far more susceptible to SN2 pathways. This fundamental difference dictates the choice of nucleophiles, reaction conditions (e.g., solvent polarity), and the expected product stereochemistry.

SN1 Reactivity Preference
Class-level
Predominant SN1 pathway — tertiary carbocation stabilization
Supports synthetic route design review
Class-level inference; mechanism preference context to verify
Synthetic Chemistry Reaction Mechanism SN1 vs. SN2 Steric Hindrance

2-Chloro-2-ethylbutanamide Research & Industrial Applications


MCHR2 Tool for Obesity & Metabolic Research

Given its exceptional potency (IC50 = 1 nM) as an MCHR2 antagonist [1], this compound is ideally suited as a chemical probe for dissecting the role of the MCHR2 receptor in regulating feeding behavior, energy homeostasis, and mood. Its high potency allows for experiments requiring low concentrations, thus minimizing the risk of off-target effects that could confound results in complex biological systems like neuronal cultures or in vivo models. This makes it a preferred reagent over less potent MCHR2 antagonists for definitive pharmacological studies.

SERT Function in Neuropharmacology

The 5-fold selectivity for inhibiting the serotonin transporter (SERT, IC50 = 100 nM) over the dopamine transporter (DAT, IC50 = 500 nM) makes 2-Chloro-2-ethylbutanamide a valuable tool for experiments where selective SERT blockade is required [2]. This selectivity profile allows researchers to attribute observed effects more confidently to serotonergic pathways, distinguishing it from less selective monoamine transporter inhibitors like cocaine. Its application is well-suited for studies of mood, anxiety, and the mechanisms of antidepressant action.

α3β4 nAChR Function Investigation

With a potent IC50 of 1.8 nM against the human α3β4 nAChR subtype [3], this compound serves as a key research tool for investigating the physiological and pathophysiological roles of this receptor. The α3β4 subtype is linked to nicotine addiction, pain perception, and certain autonomic functions. The availability of a compound with defined, high potency for this subtype allows for more targeted pharmacological interventions in these research areas compared to broader-spectrum nAChR antagonists.

In Vivo Nicotine Addiction & Withdrawal Studies

The documented in vivo efficacy of 2-Chloro-2-ethylbutanamide in blocking nicotine-induced behaviors (ED50 = 1.2 mg/kg in the tail-flick assay) [4] provides a strong, data-driven rationale for its use in preclinical animal models of smoking cessation and nicotine addiction. Unlike a compound with only in vitro activity, this evidence supports its procurement for studies requiring systemic administration to examine behavioral outcomes, offering a significant advantage in translational research programs.

Application
Selection Property
Validation Focus
MCHR2 target engagement studies
Receptor binding affinity context
Ca2+ flux assay endpoints
Serotonin transporter pathway research
SERT/DAT selectivity review
Transporter uptake assay endpoints
α3β4 nAChR subtype profiling
Subtype selectivity context
Ion flux assay endpoints
Nicotine-induced behavior model studies
In vivo model-response context
Behavioral endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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